molecular formula C34H24BaCl2N4O8S2 B14470765 barium(2+);3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate CAS No. 67892-50-6

barium(2+);3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate

Cat. No.: B14470765
CAS No.: 67892-50-6
M. Wt: 888.9 g/mol
InChI Key: PMSXJJRVZZKRRK-UHFFFAOYSA-L
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Description

Barium(2+);3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate is a complex organic compound known for its vibrant color properties. It is commonly referred to as Pigment Red 53:1 and is used extensively in various industrial applications, particularly in the production of inks and plastics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of barium(2+);3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate involves the coupling of a diazotised aniline sulfonic acid with β-naphthol. This reaction yields a monoazo dye, which is then converted to the pigment by lake formation . The reaction conditions typically involve acidic environments and controlled temperatures to ensure the stability and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where the diazotisation and coupling reactions are carefully monitored. The pigment is then isolated and purified through filtration and drying processes. The final product is often in the form of a fine powder, which is then used in various applications .

Chemical Reactions Analysis

Types of Reactions

Barium(2+);3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate primarily undergoes substitution reactions due to the presence of the azo group and the sulfonate group. These reactions can be facilitated by various reagents under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and oxidizing agents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. the primary focus is usually on maintaining the integrity of the azo and sulfonate groups to preserve the pigment’s color properties .

Scientific Research Applications

Barium(2+);3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its azo and sulfonate groups. These groups interact with various molecular targets, leading to the formation of stable complexes. The pathways involved include electron transfer and hydrogen bonding, which contribute to the compound’s stability and color properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Barium(2+);3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate is unique due to its specific combination of azo and sulfonate groups, which provide exceptional stability and vibrant color. This makes it particularly valuable in applications requiring long-lasting and intense pigmentation .

Properties

CAS No.

67892-50-6

Molecular Formula

C34H24BaCl2N4O8S2

Molecular Weight

888.9 g/mol

IUPAC Name

barium(2+);3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate

InChI

InChI=1S/2C17H13ClN2O4S.Ba/c2*1-10-14(18)8-12(25(22,23)24)9-15(10)19-20-17-13-5-3-2-4-11(13)6-7-16(17)21;/h2*2-9,21H,1H3,(H,22,23,24);/q;;+2/p-2

InChI Key

PMSXJJRVZZKRRK-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.CC1=C(C=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.[Ba+2]

Origin of Product

United States

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